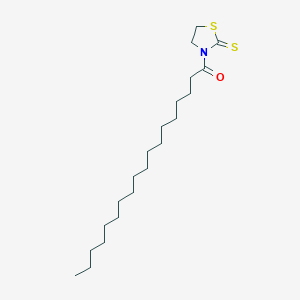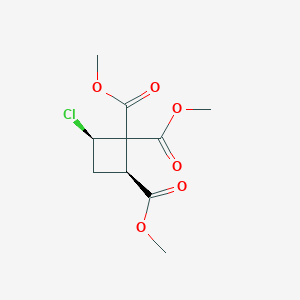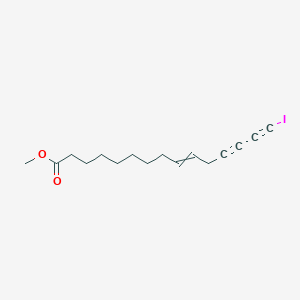
1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of multiple functional groups, including acetyloxy, nitro, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzimidazole derivative followed by the introduction of trifluoromethyl groups through nucleophilic substitution reactions. The final step involves the acetylation of the hydroxyl group to form the acetyloxy derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates.
Comparison with Similar Compounds
1-(Acetyloxy)-4-nitro-2,6-bis(trifluoromethyl)-1H-benzimidazole can be compared with other similar compounds, such as:
Trifluoromethylated benzimidazoles: These compounds share the trifluoromethyl groups but may differ in other functional groups, leading to variations in their chemical and biological properties.
Nitrobenzimidazoles: These compounds contain the nitro group but may lack the trifluoromethyl groups, resulting in different reactivity and applications.
Acetyloxy derivatives: Compounds with acetyloxy groups may exhibit similar chemical behavior but differ in their overall structure and function.
Properties
CAS No. |
63278-28-4 |
|---|---|
Molecular Formula |
C11H5F6N3O4 |
Molecular Weight |
357.17 g/mol |
IUPAC Name |
[4-nitro-2,6-bis(trifluoromethyl)benzimidazol-1-yl] acetate |
InChI |
InChI=1S/C11H5F6N3O4/c1-4(21)24-19-6-2-5(10(12,13)14)3-7(20(22)23)8(6)18-9(19)11(15,16)17/h2-3H,1H3 |
InChI Key |
NQAVWRGBEVGCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])N=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)



![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)


![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)


![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
